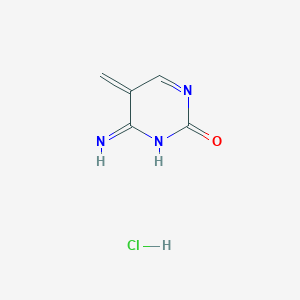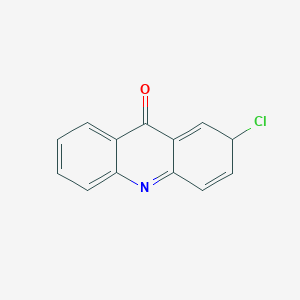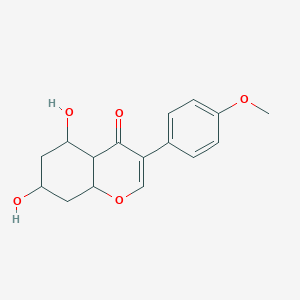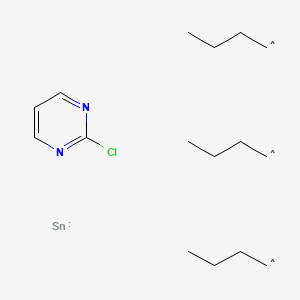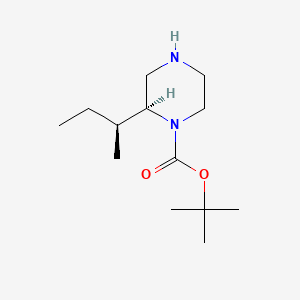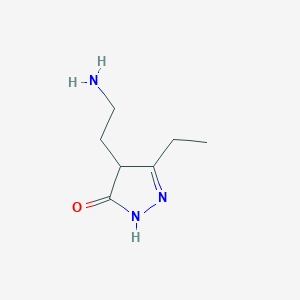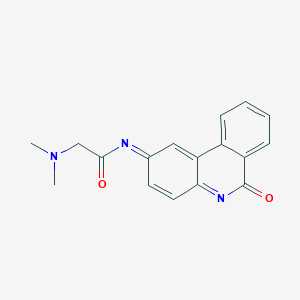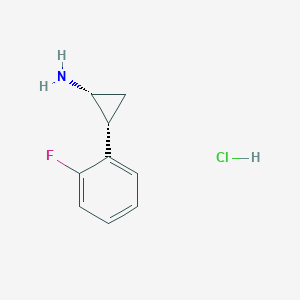![molecular formula C13H12N2O2 B12356595 N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . . This compound is of interest due to its unique structure, which includes a pyridine ring and an oxime functional group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(4-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group, yielding different derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzaldehyde moiety is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared with similar compounds such as:
Benzaldehyde oxime: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-carboxaldehyde oxime: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-(4-pyridinylmethoxy)benzaldehyde: Precursor to the compound, lacks the oxime group, limiting its biological activity.
The uniqueness of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine lies in its combination of the pyridine ring and oxime group, providing a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(NE)-N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2/b15-9+ |
InChI Key |
QJAUVMPFIUMOLH-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)/C=N/O |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


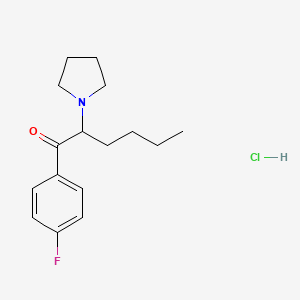
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
